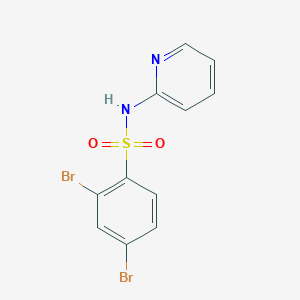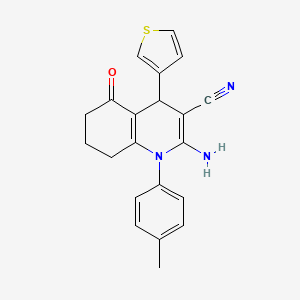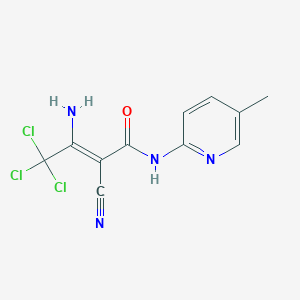
2,4-dibromo-N-(pyridin-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-DIBROMO-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of two bromine atoms at the 2 and 4 positions on the benzene ring, a pyridin-2-yl group, and a sulfonamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-DIBROMO-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE typically involves the bromination of N-(pyridin-2-yl)benzenesulfonamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-DIBROMO-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced by aryl or alkyl groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea in solvents like ethanol or water.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products:
Substitution Products: Derivatives with different functional groups replacing the bromine atoms.
Oxidation Products: Sulfonic acids.
Reduction Products: Sulfinamides.
Coupling Products: Biaryl or alkyl-aryl compounds.
Aplicaciones Científicas De Investigación
2,4-DIBROMO-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antibacterial and anticancer drugs.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-DIBROMO-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect. The bromine atoms and pyridin-2-yl group may also contribute to the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
N-(Pyridin-2-yl)benzenesulfonamide: Lacks the bromine atoms, making it less reactive in certain substitution and coupling reactions.
2,4-Dichloro-N-(pyridin-2-yl)benzenesulfonamide: Contains chlorine atoms instead of bromine, which can affect its reactivity and biological activity.
2,4-Dibromo-N-(pyridin-3-yl)benzenesulfonamide: The position of the pyridine nitrogen is different, which can influence its binding properties and reactivity.
Uniqueness: 2,4-DIBROMO-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE is unique due to the presence of both bromine atoms and the pyridin-2-yl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H8Br2N2O2S |
|---|---|
Peso molecular |
392.07 g/mol |
Nombre IUPAC |
2,4-dibromo-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C11H8Br2N2O2S/c12-8-4-5-10(9(13)7-8)18(16,17)15-11-3-1-2-6-14-11/h1-7H,(H,14,15) |
Clave InChI |
FPAGICZYGRUDMN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)NS(=O)(=O)C2=C(C=C(C=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B11537814.png)

![3-{[(2-Chlorophenyl)carbonyl]amino}phenyl 4-chloro-3-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B11537820.png)
![ethyl 3,3,3-trifluoro-2-{[4-(trifluoromethyl)phenyl]amino}-N-{[3-(trifluoromethyl)phenyl]carbonyl}alaninate](/img/structure/B11537836.png)
![N-[2-({(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}carbonyl)phenyl]furan-2-carboxamide](/img/structure/B11537838.png)
![4-chloro-3,5-dimethyl-2-[(E)-(naphthalen-1-ylimino)methyl]-6-nitrophenol](/img/structure/B11537839.png)
![N-benzyl-2-[(6-{[(E)-phenylmethylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11537841.png)
![1-(4-bromophenyl)-2-({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B11537848.png)
![2-heptyl-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11537853.png)

![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11537883.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11537892.png)
acetyl}hydrazinylidene)-N-(4-methylphenyl)butanamide](/img/structure/B11537893.png)
